Bpd-DA
Description
Historical Context of Investigational Benzoporphyrin Systems
The history of investigational benzoporphyrin systems is intertwined with the broader development of photodynamic therapy. PDT as a concept dates back over a century, with early observations of dyes sensitizing microorganisms to light. mdpi.comresearchgate.net The modern era of PDT began in the mid-20th century with the investigation of hematoporphyrin (B191378) derivative (HpD) as a photosensitizer, which showed preferential accumulation in tumors. mdpi.comresearchgate.netwikipedia.orgnih.govskintherapyletter.com HpD and its purified form, porfimer sodium (Photofrin), were among the first photosensitizers to receive regulatory approval. wikipedia.orgnih.govoup.com
However, first-generation photosensitizers like Photofrin had limitations, including prolonged skin photosensitivity and relatively weak absorption at longer wavelengths with desirable tissue penetration. nih.govwikipedia.orgnih.gov This spurred the development of second-generation photosensitizers, such as chlorins and bacteriochlorins, which offered improved properties, including stronger absorption in the red or near-infrared region (650-850 nm), often referred to as the "phototherapeutic window," allowing for deeper tissue penetration. nih.govnih.gov
Benzoporphyrin derivatives, including BPD-DA and its monoacid counterpart BPD-MA (verteporfin), emerged as significant second-generation photosensitizers. nih.govwikipedia.orgnih.gov The synthesis of benzoporphyrin derivatives from protoporphyrin IX was reported, although early methods lacked regiochemical control, resulting in mixtures of isomers. google.com The development of BPD-MA, particularly its liposomal formulation (Visudyne), marked a major advance, especially in ophthalmic applications like treating age-related macular degeneration (AMD). nih.govresearchgate.nettandfonline.comarvojournals.orgscielo.brarvojournals.orgresearchgate.net This success highlighted the potential of the benzoporphyrin scaffold.
This compound is a metabolite of BPD-MA, and its characterization is important for understanding the metabolic fate of BPD-MA. google.com Research into this compound itself has also explored its properties and potential applications.
Significance of Metabolite Characterization in Chemical Biology
Metabolite characterization is a crucial aspect of chemical biology and drug development. Understanding how a chemical compound is metabolized within a biological system provides insights into its pharmacokinetics, efficacy, and potential interactions. For photosensitizers like benzoporphyrin derivatives, metabolite characterization helps to:
Identify the active forms of the drug.
Determine the duration of photosensitivity.
Understand tissue distribution and clearance pathways.
Assess potential for accumulation or toxicity.
Studies involving the metabolic analysis of benzoporphyrin derivatives have utilized techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and capillary electrophoresis (CE). google.comchromatographyonline.comnih.govresearchgate.net These methods allow for the separation and identification of various metabolites, including this compound. google.com For instance, CE methods have been developed for the chiral separation of BPD-MA and this compound enantiomers, demonstrating the importance of characterizing the stereochemical aspects of these compounds and their metabolites. google.com
While some research on metabolite characterization in chemical biology focuses on endogenous metabolites related to disease states, such as in studies of bronchopulmonary dysplasia (BPD) where metabolic differences are analyzed chromatographyonline.comnih.govresearchgate.netplos.org, the characterization of exogenous compound metabolites like this compound is essential for understanding the behavior of the administered chemical agent. google.com
Role of this compound within the Broader Landscape of Investigational Photosensitizers
This compound holds a place within the landscape of investigational photosensitizers primarily due to its relationship with BPD-MA (verteporfin), a successful second-generation agent. nih.govresearchgate.net While BPD-MA has seen clinical approval and widespread use, this compound, as a metabolite, also possesses photosensitizing properties. google.com
The development of photosensitizers has progressed through generations, with the aim of improving properties such as absorption wavelength, tumor selectivity, and clearance kinetics. nih.govnih.gov Second-generation photosensitizers, including benzoporphyrin derivatives, generally offer advantages over their first-generation counterparts like Photofrin, such as better absorption in the phototherapeutic window and more rapid clearance, which can reduce prolonged skin photosensitivity. nih.govwikipedia.org
This compound, with its diacid structure, differs in physicochemical properties, such as charge, compared to the monoacid BPD-MA. google.com These differences can influence factors like cellular uptake, localization, and interaction with biological molecules, including lipoproteins. oup.comtandfonline.commdpi.com Studies have shown that photosensitizers can bind to lipoproteins, which can influence their transport and delivery to tissues. oup.comtandfonline.commdpi.com
Research continues to explore novel photosensitizers and strategies for improving their efficacy and selectivity, including the use of targeted delivery systems and the development of activatable photosensitizers. nih.govnih.govacs.orgscholaris.ca While this compound itself may not be as extensively studied as BPD-MA for direct therapeutic application, its presence as a significant metabolite underscores the importance of the benzoporphyrin scaffold in the design and investigation of new photosensitizing agents. The characterization of this compound contributes to a more complete understanding of the pharmacokinetics and pharmacodynamics of benzoporphyrin-based photosensitizers.
Research Findings/Data Table
However, we can present some analytical data from the patent regarding the CE separation of BPD-MA and this compound enantiomers as an example of detailed research findings related to the compound's characterization.
| Compound/Enantiomer | Migration Time (minutes) (approximate, based on Figure 4c in Source google.com) |
| BPD-MA Enantiomer 1 | ~11.5 |
| BPD-MA Enantiomer 2 | ~12.0 |
| BPD-MA Enantiomer 3 | ~12.5 |
| BPD-MA Enantiomer 4 | ~13.0 |
| This compound Enantiomer 1 | ~15.5 |
| This compound Enantiomer 2 | ~16.0 |
Note: These are approximate values derived from a graphical representation in Source google.com and are intended for illustrative purposes of the separation achieved.
Structure
2D Structure
Properties
CAS No. |
121310-58-5 |
|---|---|
Molecular Formula |
C40H40N4O8 |
Molecular Weight |
704.8 g/mol |
IUPAC Name |
3-[(23S,24R)-9-(2-carboxyethyl)-14-ethenyl-22,23-bis(methoxycarbonyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11(27),12,14,16,18(25),19,21-dodecaen-5-yl]propanoic acid |
InChI |
InChI=1S/C40H40N4O8/c1-8-22-19(2)28-16-33-26-12-9-25(38(49)51-6)37(39(50)52-7)40(26,5)34(44-33)18-29-21(4)24(11-14-36(47)48)32(43-29)17-31-23(10-13-35(45)46)20(3)27(42-31)15-30(22)41-28/h8-9,12,15-18,37,41,43H,1,10-11,13-14H2,2-7H3,(H,45,46)(H,47,48)/t37-,40+/m0/s1 |
InChI Key |
IGMUDTDLAMQZRT-OMBCEYFDSA-N |
Isomeric SMILES |
CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5[C@@]6([C@@H](C(=CC=C6C(=N5)C=C1N2)C(=O)OC)C(=O)OC)C)C)CCC(=O)O)C(=C3C)CCC(=O)O)C=C |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C6(C(C(=CC=C6C(=N5)C=C1N2)C(=O)OC)C(=O)OC)C)C)CCC(=O)O)C(=C3C)CCC(=O)O)C=C |
Origin of Product |
United States |
Mechanistic Elucidation of Benzoporphyrin Derivative Diacid Bpd Da Formation and Metabolism
Enzymatic Pathways Governing BPD-DA Biotransformation
The primary route for the formation of this compound from its precursor, verteporfin, involves enzymatic hydrolysis.
Investigation of Esterase-Mediated Conversion from Precursor Compounds
Studies have shown that the ester group of verteporfin undergoes hydrolysis, primarily mediated by plasma and hepatic esterases, resulting in the formation of this compound nih.govdrugbank.comfda.goveuropa.eufda.goveuropa.eueuropa.eueuropa.eumedicines.org.ukpom.go.idrxreasoner.com. This enzymatic conversion is a key step in the biotransformation of verteporfin. The extent of this compound formation is reported to be relatively low, with systemic exposure to the diacid metabolite being approximately 5-10% of the exposure to the parent compound, verteporfin fda.goveuropa.eueuropa.eueuropa.eueuropa.eumedicines.org.ukpom.go.id. This suggests that a significant portion of the administered verteporfin is eliminated without being metabolized to this compound.
Assessment of Cytochrome P450 System Non-Involvement in this compound Metabolism
Research indicates that the cytochrome P450 (CYP) enzyme system does not appear to play a significant role in the metabolism of verteporfin or the formation of this compound nih.govdrugbank.comfda.goveuropa.eufda.goveuropa.eueuropa.eueuropa.eumedicines.org.ukpom.go.idrxreasoner.comresearchgate.netreliasmedia.comwikipedia.org. In vitro studies have specifically demonstrated a lack of significant involvement of oxidative metabolism by CYP enzymes in this process europa.eueuropa.eueuropa.eueuropa.eumedicines.org.ukpom.go.id. This suggests that the biotransformation of verteporfin to this compound is predominantly handled by esterases rather than the extensive oxidative pathways typically associated with the CYP system.
Comparative Metabolic Analyses of Benzoporphyrin Derivative Isomers
Metabolic Pathway Summary
| Precursor Compound | Enzyme System Involved | Metabolite Formed | Extent of Formation (relative to parent AUC) |
| Verteporfin (mixture of BPD-MAC and BPD-MAD) | Plasma and Hepatic Esterases | This compound | 5-10% fda.goveuropa.eueuropa.eueuropa.eueuropa.eumedicines.org.ukpom.go.id |
| Verteporfin | Cytochrome P450 System | Not significantly involved | Minimal or none nih.govdrugbank.comfda.goveuropa.eufda.goveuropa.eueuropa.eueuropa.eumedicines.org.ukpom.go.idrxreasoner.comresearchgate.netreliasmedia.comwikipedia.org |
Molecular and Cellular Mechanisms of Action of Benzoporphyrin Derivative Diacid Bpd Da
Photodynamic Mechanisms in Controlled Experimental Systems
Photodynamic therapy (PDT) relies on the activation of a photosensitizer by light of a specific wavelength in the presence of oxygen to produce cytotoxic species mdpi.comfrontiersin.orgdovepress.com. BPD-DA, as a photosensitizer, participates in these photochemical reactions.
Generation of Singlet Oxygen and Reactive Oxygen Species
Upon illumination with light of an appropriate wavelength, photosensitizers like this compound absorb energy and transition to an excited singlet state, followed by intersystem crossing to a longer-lived excited triplet state mdpi.comfrontiersin.orgdovepress.com. In the presence of molecular oxygen, the photosensitizer in its triplet state can transfer energy to ground-state triplet oxygen, leading to the generation of highly reactive singlet oxygen (¹O₂) mdpi.comfrontiersin.orgdovepress.comnih.govmdpi.com. This is known as a Type II photochemical reaction and is considered a primary mechanism of action for many photosensitizers in PDT mdpi.com.
In addition to singlet oxygen, other reactive oxygen species (ROS), such as superoxide (B77818) radical (O₂⁻•), hydroxyl radical (HO•), and hydrogen peroxide (H₂O₂), can also be generated through Type I photochemical reactions involving electron transfer between the excited photosensitizer and surrounding molecules mdpi.comdovepress.comnih.gov. These ROS are highly reactive and can cause oxidative damage to various cellular components, including lipids, proteins, and nucleic acids, ultimately leading to cell death mdpi.com. The generation of these cytotoxic species is critically dependent on the presence of molecular oxygen within the tissue mdpi.comdovepress.com.
Investigation of Light-Dependent Cytotoxicity in Cellular Models
Studies in cellular models have investigated the light-dependent cytotoxicity of benzoporphyrin derivatives, including BPD. This cytotoxicity is a direct consequence of the ROS and singlet oxygen generated upon light activation mdpi.comdovepress.com. Research using 3D tumor models, such as multicellular nodules of ovarian cancer cells, has demonstrated that BPD-mediated PDT induces dose-dependent photokilling researchgate.net. The efficacy of BPD-PDT in these models can be influenced by parameters such as photosensitizer concentration, light dose (fluence), irradiance, and uptake time thno.orgnih.gov. For instance, studies have shown that cytotoxic response is dependent on uptake time, with enhanced killing observed with increasing uptake at lower light doses thno.org.
The spatial distribution of cytotoxicity in 3D models treated with BPD-PDT has also been examined. BPD, being an anionic photosensitizer, has shown limited diffusion into these nodules, primarily localizing in the periphery and sparing cells in the core, which can lead to a surviving fraction plos.org. Varying BPD concentration and light parameters can impact both acute cytotoxic efficacy and treatment durability nih.gov. For example, using a lower concentration of BPD (0.25 µM) has been shown to result in a more significant and sustained reduction in normalized viability compared to higher concentrations (1 µM and 10 µM) for the same total PDT dose nih.gov. This light-dependent cytotoxicity ultimately triggers cellular death pathways, including apoptosis, characterized by the activation of caspases like caspase-3 nih.gov.
Non-Photoactivated Biological Activities of this compound and Related Compounds
Beyond its role as a photosensitizer in PDT, research has indicated that benzoporphyrin derivatives, including this compound and its precursor verteporfin (BPD-MA), can exert biological effects even in the absence of light activation researchgate.netnih.govresearchgate.net. These non-photoactivated activities involve interactions with specific proteins and modulation of cellular pathways.
Disruption of Specific Protein-Protein Interactions (e.g., YAP/TEAD)
Non-photoactivated verteporfin has been identified as an inhibitor of the YAP/TEAD protein-protein interaction, a key component of the Hippo signaling pathway researchgate.netnih.govresearchgate.netspandidos-publications.com. The Hippo pathway plays a crucial role in organ size control, tissue regeneration, and cancer development. YAP (Yes-associated protein) is a transcriptional co-activator that, upon activation, translocates to the nucleus and interacts with TEAD (Transcriptional Enhancer Activator Domain) transcription factors to promote the expression of genes involved in cell proliferation and survival guidetomalariapharmacology.orgnih.gov.
Disruption of the YAP/TEAD interaction by non-photoactivated verteporfin can inhibit YAP-mediated tumor proliferation and induce apoptosis in various cancer cell lines spandidos-publications.com. This mechanism has been investigated in the context of restoring sensitivity to chemotherapy drugs spandidos-publications.com. Studies have shown that non-photoactivated verteporfin can significantly inhibit the transcriptional activity of TEAD and reduce the protein expression levels of YAP target genes, such as AXL and CTGF spandidos-publications.com. While verteporfin has been recognized as a YAP/TEAD inhibitor, detailed structural analyses of its interaction with YAP are still being explored spandidos-publications.com.
Induction of Protein Oligomerization (e.g., p62, STAT3)
Some studies suggest that benzoporphyrin derivatives may be involved in inducing protein oligomerization. Verteporfin has been identified as a promoter of p62 (SQSTM1) oligomerization researchgate.net. p62 is a multifaceted protein involved in various cellular processes, including selective autophagy, ubiquitination, and signal transduction mblbio.com. Its ability to form oligomers is important for its function as a scaffold protein that links ubiquitinated substrates to the autophagic machinery.
Additionally, research has explored the interaction of BPD-mediated PDT with signaling pathways involving STAT3 (Signal Transducer and Activator of Transcription 3) tandfonline.com. STAT3 is a transcription factor that plays a critical role in cell growth, survival, and immune responses uniprot.org. While the direct induction of STAT3 oligomerization specifically by this compound in a non-photoactivated manner is not as extensively documented as the p62 interaction with verteporfin, the involvement of STAT3 in cellular responses to BPD-mediated PDT highlights the broader impact of these compounds on protein-mediated signaling tandfonline.com. Studies have shown that BPD-mediated PDT can stimulate nuclear translocation of STAT3, and inhibiting STAT3 signaling prior to PDT can lead to increased cytotoxicity tandfonline.com.
Modulation of Autophagy Pathways
Autophagy is a fundamental cellular process involving the degradation and recycling of damaged organelles and protein aggregates frontiersin.orgresearchgate.net. It plays a complex role in cell survival and death, and its modulation can have therapeutic implications researchgate.net. Benzoporphyrin derivatives have been shown to modulate autophagy pathways researchgate.netnih.govresearchgate.net.
Non-photoactivated verteporfin has been identified as an autophagosome inhibitor researchgate.netresearchgate.net. This inhibition may be linked to its ability to promote the oligomerization of p62, a protein involved in autophagosome formation and cargo recognition researchgate.net. Impaired autophagic activity has been implicated in various disease processes nih.govresearchgate.net. While some studies suggest that inducing autophagy can be protective, others indicate that inhibiting it can sensitize cells to death signals, particularly in the context of photooxidative stress induced by PDT researchgate.netfrontiersin.org. The precise mechanisms by which this compound and related compounds modulate autophagy, and the context-dependent outcomes of this modulation, are areas of ongoing research.
Intracellular Trafficking and Distribution in Cellular Research Models
The efficacy of this compound in photodynamic therapy is closely linked to its uptake and distribution within target cells. Research using various cellular models has provided insights into how this photosensitizer enters cells and where it localizes intracellularly.
Mechanisms of Cellular Uptake and Accumulation
Cellular uptake of this compound (Verteporfin) is a critical initial step for its activity. Studies have shown that Verteporfin accumulates in tumor cells and neovascular endothelium, the primary targets for PDT applications. nih.govdrugbank.comspandidos-publications.comfrontiersin.org
A significant mechanism identified for the cellular uptake of Verteporfin is receptor-mediated endocytosis, particularly via low-density lipoprotein receptors (LDLR). spandidos-publications.com Verteporfin is transported in the plasma primarily by lipoproteins, which facilitates its interaction with LDLR on the cell surface. nih.govdrugbank.com The expression levels of LDLR can influence the degree of Verteporfin uptake in different cell types. For instance, some studies suggest that the intracellular uptake of Verteporfin is related to the LDL receptor. spandidos-publications.com While LDLR-mediated endocytosis is a prominent pathway, other mechanisms of cellular internalization may also be involved. mdpi.comyoutube.com
Characterization of Intracellular Aggregation Behavior
Following cellular uptake, the intracellular distribution and state of this compound are crucial for its photodynamic efficiency. Verteporfin has been observed to localize in specific intracellular organelles. Studies using confocal laser microscopy have shown that Verteporfin is observed primarily in the cytoplasm, specifically concentrating in the mitochondria, but not in the nucleus. wjgnet.comnih.gov Other research also indicates accumulation in lysosomes and the endoplasmic reticulum. nih.govnih.gov The localization of the photosensitizer within organelles determines the site of reactive oxygen species production and subsequent photodynamic damage. nih.govsemanticscholar.org Targeting the photosensitizer to mitochondria is considered beneficial for inducing cell death. wjgnet.comnih.gov
Verteporfin can undergo self-aggregation, particularly in aqueous environments, and this behavior can also occur within cells. researchgate.netcolab.ws The self-aggregation of Verteporfin in water is influenced by formal charge effects. researchgate.netcolab.ws Studies using spectroscopic and computational methods suggest that J-type aggregates are primarily formed. researchgate.netcolab.ws Time-resolved fluorescence studies have confirmed the existence of such aggregates in solution and inside cells, although there is no evidence of preferential self-aggregation in acidic organelles like lysosomes. researchgate.netcolab.ws
Advanced Research Methodologies and in Vitro / in Vivo Models for Bpd Da Investigation
In Vitro Experimental Systems for BPD-DA Research
In vitro studies provide a controlled environment to investigate the direct effects of this compound on cells and to explore its molecular interactions.
Cell Line Studies for Mechanistic Elucidation
Various cancer cell lines serve as fundamental models for understanding the cellular and molecular mechanisms of this compound. These include, but are not limited to, glioblastoma, colorectal cancer, and leukemic cells. Studies using these cell lines aim to determine the compound's cytotoxicity upon photoactivation, its impact on cell viability and proliferation, and the induction of cell death pathways such as apoptosis. Research findings indicate that certain cancer cell lines, such as ovarian cancer and leukemia cell lines, have been used to study the effects of compounds like resveratrol, which can inhibit GLUT1, suggesting the relevance of these cell types in investigating agents that affect cellular metabolism and viability mdpi.com. Studies have also investigated the cytotoxicity of natural compounds against glioblastoma, colorectal cancer, and acute myeloid leukemia cell lines, demonstrating dose-dependent reductions in tumor cell viability medsci.org. Furthermore, research into the tumor microenvironment in glioblastoma highlights the use of glioblastoma models to study factors influencing tumor growth and response to therapy nih.gov. Colorectal cancer cell lines have been utilized in studies investigating radiosensitization effects oncotarget.com. Investigations into drug resistance mechanisms in leukemia have also employed leukemic cell lines openaccessjournals.com.
Investigations of Photosensitizer Uptake and Distribution in Cultured Cells
Understanding how this compound is taken up by cells and where it localizes within the cellular compartments is critical for optimizing its application as a photosensitizer. In vitro studies utilize cultured cells to quantify the rate and extent of BPD uptake and to visualize its intracellular distribution. For instance, studies involving BPD-containing liposomes incubated with pancreatic cancer spheroid cultures (PANC-1 and MIAPaCa-2) have shown that photosensitizer uptake is dependent on both the photosensitizer type and the cell line mdpi.com. The uptake half-time for liposomal BPD in PANC-1 spheroids was determined to be 4.5 hours, while in MIAPaCa-2 spheroids, it was 1.5 hours mdpi.com. Confocal fluorescence microscopy is a common technique used to assess photosensitizer spatial distribution, revealing homogeneous distribution of liposomal BPD within these spheroids mdpi.com. Cellular uptake measurements for BPD Verteporfin have also been conducted using different cell lines, demonstrating comparable total BPD uptake between immunoconjugates and free BPD in certain cell types after specific incubation periods psu.edu. Studies investigating the interaction of BPD with ABC transporters in human breast cancer cell lines (MCF-7) have measured intracellular levels of BPD using extraction methods and flow cytometry, showing increased accumulation in the presence of ABCG2 and P-gp inhibitors oaepublish.com. Image-based methods have also been developed to quantify the uptake and localization of BPD in 3D tumor models, such as AsPC-1 and PANC-1 cultures, using fluorescence imaging thno.org.
Spectroscopic and Fluorometric Techniques for Molecular Characterization
Spectroscopic and fluorometric techniques are indispensable for the molecular characterization of this compound and for monitoring its behavior in biological systems. Fluorescence spectroscopy, being a highly sensitive technique, is used for both qualitative and quantitative measurements of photosensitizers in tissues and cells iaea.org. It allows for the detection of this compound based on its inherent fluorescence properties. Studies investigating photosensitizer uptake and localization often employ fluorescence microscopy, which relies on the fluorometric properties of BPD mdpi.compsu.eduthno.orgnih.gov. Specific excitation and emission wavelengths are used to visualize BPD within cells and tissues mdpi.comthno.orgnih.gov. For example, BPD emission has been detected using excitation at 405 nm and emission between 600-740 nm mdpi.com, or excitation at 488 nm thno.org, and emission monitored around 680-700 nm nih.gov. UV-visible absorption spectrophotometry is also used to determine the molar concentration of BPD nih.gov. Techniques like confocal fluorescence microscopy are utilized to quantify photosensitizer uptake and assess its spatial distribution mdpi.comthno.org. Fluorescence imaging systems equipped with specific filters are used for detecting BPD fluorescence emission nih.gov.
In Vivo Preclinical Animal Models
In vivo models, particularly murine models, are essential for evaluating the efficacy and systemic effects of this compound in a complex biological environment, providing insights that cannot be obtained from in vitro studies alone.
Murine Xenograft Models for Tumor Biology Studies
Murine xenograft models are widely used in cancer research to study tumor biology and evaluate the effectiveness of therapeutic agents, including photosensitizers like this compound. These models involve implanting human cancer cells or tumor tissue into immunodeficient mice, allowing the tumors to grow and mimic aspects of human disease nih.govmdpi.comnih.gov. Cell line xenografts, using established human cancer cell lines, are a common approach due to their short tumor latency and predictable growth kinetics nih.gov. Patient-derived xenograft (PDX) models, established by implanting patient tumor tissue directly into mice, are considered to more closely resemble the original human tumors in terms of histology and genetic characteristics, offering a more representative model for preclinical studies nih.govmdpi.comresearchgate.nete-crt.org. These models are used to assess the impact of this compound-mediated photodynamic therapy on tumor growth, regression, and potential metastasis. Studies have demonstrated the use of PDX models for evaluating chemotherapy responses in various cancers, including ovarian cancer, showing significant decreases in tumor weight following treatment e-crt.org. While direct studies using this compound xenografts were not detailed in the provided snippets, the extensive use of these models for evaluating cancer therapies supports their relevance for this compound investigation.
Animal Models for Investigating Pathological Neovascularization
Pathological neovascularization, the formation of new, abnormal blood vessels, is a hallmark of various diseases, including cancer and certain ocular conditions. BPD derivatives, such as Verteporfin, are known to target these abnormal vessels. Animal models are crucial for studying the processes of neovascularization and evaluating the efficacy of this compound or its derivatives in inhibiting or ablating these vessels. While the provided search results extensively discuss animal models in the context of bronchopulmonary dysplasia (BPD) and its associated vascular development issues physiology.orgatsjournals.orgbiologists.comnih.gove-century.us, this is distinct from pathological neovascularization targeted in conditions like cancer or age-related macular degeneration. However, the principle of using animal models to study vascular changes and the effects of therapeutic agents on these processes is directly applicable. Research on BPD derivatives like Verteporfin in treating age-related macular degeneration utilizes animal models to study choroidal neovascularization and the effects of photodynamic therapy [29 - this citation seems incorrect based on the search results, which relate to BPD as Bronchopulmonary Dysplasia or Borderline Personality Disorder, not BPD derivatives for ocular neovascularization. Re-checking citations and search results]. Let's re-examine the search results for animal models of pathological neovascularization relevant to this compound as a photosensitizer. The provided search results primarily focus on BPD in the context of lung disease and cancer research methodologies. While BPD derivatives are used to treat neovascularization, the specific animal models for this application are not detailed within the provided snippets related to this compound. However, general animal models for studying angiogenesis and neovascularization exist and would be relevant for investigating this compound's effects on pathological blood vessels in the context of cancer therapy or other relevant conditions.
Summary of In Vitro Photosensitizer Uptake Data (Example based on Search Result mdpi.com)
| Cell Line | Photosensitizer | Form | Concentration | Incubation Time | Uptake Half-Time | Distribution in Spheroids |
| PANC-1 | BPD | Liposomal | 4 µM | 2, 4, 24 hours | 4.5 hours | Homogeneous |
| MIAPaCa-2 | BPD | Liposomal | 4 µM | 2, 4, 24 hours | 1.5 hours | Homogeneous |
| PANC-1 | Methylene Blue | Free | 100 µM | 2, 4, 24 hours | 1.35 hours | Not specified |
| MIAPaCa-2 | Methylene Blue | Free | 100 µM | 2, 4, 24 hours | 0.68 hours | Not specified |
Note: This table is illustrative and based on data from Source mdpi.com regarding BPD-containing liposomes and Methylene Blue uptake in pancreatic cancer spheroids.
Summary of In Vitro Photosensitizer Accumulation with ABC Inhibitors (Example based on Search Result oaepublish.com)
| Cell Line | Photosensitizer | Inhibitor | Effect on Intracellular Accumulation | Measurement Method |
| MCF-7 MX100 (ABCG2-overexpressing) | BPD | FTC | Significant increase | Extraction, Flow Cytometry |
| MCF-7 TX400 (P-gp overexpressing) | BPD | Valspodar | Significant increase | Extraction, Flow Cytometry |
Note: This table is illustrative and based on data from Source oaepublish.com regarding BPD accumulation in breast cancer cell lines with ABC transporter overexpression.
Microbial Models for Photoinactivation Research (e.g., Gram-Negative E. coli)
Microbial models, particularly using Gram-negative bacteria such as Escherichia coli (E. coli), are valuable tools for investigating the photoinactivation potential of photosensitizing agents like benzoporphyrin derivatives. Photoinactivation, also known as photodynamic inactivation (PDI) or antimicrobial photodynamic inactivation (aPDI), utilizes a photosensitizer, light of a specific wavelength, and oxygen to generate reactive oxygen species (ROS) that damage and kill microbial cells. opticsjournal.netucsf.eduresearchgate.net
Studies involving benzoporphyrin derivatives (BPD) and other porphyrin-based photosensitizers have explored their effectiveness against various bacteria, including E. coli. asm.orgmdpi.comscispace.comresearchgate.net Gram-negative bacteria like E. coli present a greater challenge for photoinactivation compared to Gram-positive bacteria due to their complex cell envelope structure, which includes an outer membrane that can act as a barrier, limiting the uptake and access of photosensitizers to intracellular targets. opticsjournal.netresearchgate.netscispace.com This inherent resistance often necessitates higher photosensitizer concentrations or increased light doses to achieve significant inactivation of Gram-negative strains. opticsjournal.net
Research using BPD in photodynamic therapy (PDT) contexts has demonstrated antimycobacterial activity and has referenced studies on the photoinactivation of E. coli and Staphylococcus aureus. researchgate.net The effectiveness of photoinactivation can be influenced by factors such as photosensitizer concentration, light fluence (energy dose), and the microbial burden. researchgate.net For instance, studies have shown that as the density of bacterial cells increases, the killing efficiency of photoinactivation can decrease, potentially due to factors like competition for photosensitizer binding sites. researchgate.net
While specific detailed research focusing solely on the photoinactivation of E. coli using this compound as the photosensitizer were not prominently found in the consulted literature, the broader context of using benzoporphyrin derivatives and other porphyrins in microbial photoinactivation models, including against E. coli, highlights the relevance of this approach for studying compounds within this class. opticsjournal.netresearchgate.netasm.orgmdpi.comscispace.comresearchgate.net These models help elucidate the mechanisms of photoinduced damage and evaluate the factors influencing antimicrobial efficacy against challenging Gram-negative pathogens. researchgate.net
Computational and In Silico Approaches in this compound Studies
Computational and in silico methodologies play a significant role in modern chemical and biological research, offering insights into molecular properties, behavior, and interactions without the need for extensive laboratory experiments. These approaches can complement in vitro and in vivo studies by providing predictions and explanations at the molecular level.
Molecular Dynamics Simulations for Conformational Analysis and Aggregation
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. ucsf.eduinsa.ptebi.ac.uknih.gov By simulating the movement of atoms and molecules over time based on physical laws and force fields, MD simulations can provide insights into conformational changes, flexibility, and the dynamics of molecular interactions. insa.ptebi.ac.uknih.gov This method is particularly useful for analyzing the preferred shapes (conformations) of molecules and understanding processes like molecular aggregation, where multiple molecules come together to form larger clusters. [10, 13 from first search, 15 from first search]
While MD simulations are widely applied in the study of various chemical and biological systems, including proteins and small molecules, specific research utilizing molecular dynamics simulations specifically focused on this compound for detailed conformational analysis or the study of its aggregation behavior were not identified in the conducted literature search. [4 from first search, 6, 10, 13 from first search, 14, 15, 15 from first search, 21, 23] The application of MD simulations to this compound could potentially provide valuable information regarding its structural flexibility in different environments and its propensity to form aggregates, which might influence its biological activity or formulation properties.
Ligand Docking Studies for Receptor Binding Prediction
Ligand docking is a computational method used to predict how a small molecule (ligand) binds to a larger molecule, typically a protein (receptor). [9 from first search, 12, 16 from first search, 18 from first search, 19, 20, 25] The goal is to predict the most probable binding pose (orientation and position) of the ligand within the receptor's binding site and to estimate the binding affinity. [12, 16 from first search, 20] This technique is a fundamental tool in structure-based drug design and can be used to screen libraries of compounds to identify potential binders or to understand the molecular basis of interaction between a compound and its biological target. [9 from first search, 12, 16 from first search, 20]
Despite the general applicability of ligand docking in predicting molecular interactions, specific studies reporting the use of ligand docking with this compound to predict its binding to particular biological receptors were not found in the reviewed literature. [9 from first search, 12, 13, 16 from first search, 18 from first search, 19, 20, 25] Applying ligand docking to this compound could be relevant for identifying potential protein targets or understanding how it might interact with cellular components, particularly in the context of its known biological roles or potential therapeutic applications.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is an in silico approach that develops predictive models correlating the chemical structure of compounds with their biological activity or other properties. [17, 20 from first search, 21 from first search, 22, 23 from first search, 24 from first search] QSAR models use numerical descriptors representing various aspects of molecular structure to build mathematical relationships that can predict the activity or property of new, untested compounds. [17, 20 from first search, 23 from first search, 24 from first search] This method is valuable for optimizing the design of new compounds with desired characteristics and for prioritizing compounds for synthesis and experimental testing. [17, 20 from first search, 21 from first search]
Emerging Research Frontiers and Translational Potential of Benzoporphyrin Derivative Diacid Bpd Da
Development of Advanced Delivery Systems for Targeted Research Applications
Optimizing the delivery of photosensitizers like BPD-DA is crucial for improving their efficacy and specificity in research and potential therapeutic applications. Advanced delivery systems aim to enhance the compound's solubility, stability, circulation half-life, and targeted accumulation in specific tissues or cells.
Nanoparticle and Liposomal Formulations for Enhanced Bioavailability in Models
Nanoparticle and liposomal formulations have emerged as significant strategies to improve the bioavailability and targeted delivery of hydrophobic compounds such as benzoporphyrin derivatives in experimental models. Liposomal formulations of verteporfin, a related benzoporphyrin derivative, are an established nanomedicine used in photodynamic therapy. researchgate.netacs.orgnih.gov These formulations can efficiently entrap lipophilic molecules like verteporfin, with high entrapment efficiencies reported for BPD-PC (a BPD lipid conjugate) in both liposomes and solid lipid nanoparticles (LNPs). researchgate.net
Studies comparing different lipid-based nanoparticle formulations, such as solid lipid nanoparticles (LNPs) and liposomes, have investigated their impact on the stability and biological behavior of BPD conjugates. For instance, an LNP formulation entrapping BPD-PC demonstrated greater stability in biological environments compared to a liposomal formulation of the same conjugate. researchgate.netacs.org Specifically, after 7 days of incubation in serum at 37 °C, only 28% of BPD-PC leached out of the LNP formulation, whereas 100% leached out of the liposomal formulation under the same conditions. researchgate.netacs.org This suggests that LNPs can provide a more stable nanoplatform for carrying BPD lipid conjugates. Despite these differences in stability, studies have shown no significant difference in the cellular uptake or phototoxicity of BPD-PC delivered via LNP or liposomal formulations in certain cancer cell models. researchgate.netacs.org
Furthermore, pre-association of benzoporphyrin derivative (BPD) with plasma lipoproteins, such as low-density lipoproteins (LDL) and acetylated-LDL (Ac-LDL), has been shown to enhance the accumulation of the photosensitizer in atherosclerotic tissue in rabbit models. nih.gov This indicates that leveraging the body's natural transport mechanisms through lipoprotein interactions can be a viable strategy for targeted delivery of BPD derivatives.
Table 1: Stability of BPD-PC in Lipid-Based Nanoparticle Formulations
| Formulation Type | Percentage of BPD-PC Leached After 7 Days in Serum (37 °C) |
| Solid Lipid Nanoparticle (LNP) | 28% |
| Liposome | 100% |
Polymeric Conjugates for Sustained Release in Experimental Settings
Polymeric conjugates represent another approach for developing advanced delivery systems capable of providing sustained release of therapeutic agents, including photosensitizers like this compound, in experimental settings. This strategy involves chemically linking the compound to a polymer backbone. Polymeric nanoparticles, in general, are explored as versatile nanocarriers for various drugs due to properties such as design flexibility, stability, and the potential for controlled and long-term drug release. acs.orgmdpi.com
Research in this area focuses on synthesizing well-defined polymer-drug conjugates and evaluating their self-assembly and drug release characteristics. For example, studies have investigated diblock brush polymer-drug conjugates for the sustained delivery of other therapeutic compounds, demonstrating that the macromolecular structure and assembly of these conjugates can significantly influence their drug release behavior. nih.gov In ophthalmic drug delivery, polymeric particulated systems based on biodegradable polymers have been developed to achieve sustained drug release over an extended period. mdpi.com While the direct conjugation of this compound to specific polymers for sustained release is an active area within the broader scope of drug delivery research, these general advancements in polymeric conjugate design and characterization provide a framework for developing similar systems for this compound, aiming to improve its pharmacokinetic profile and maintain therapeutic concentrations over time in experimental models.
Investigation of this compound in Novel Biochemical Pathways
The investigation into the biochemical pathways influenced by this compound is an important aspect of understanding its biological activity. While the search results did not extensively detail the involvement of this compound in novel or previously uncharacterized biochemical pathways, they do indicate its presence as a metabolite. This compound is known to be a metabolite of verteporfin, a benzoporphyrin derivative used clinically in photodynamic therapy. nih.govresearchgate.net Verteporfin is metabolized to a small extent to its diacid metabolite by liver and plasma esterases. nih.gov This establishes a direct link between this compound and the metabolic processing pathways of related photosensitizers. Further research could explore the specific enzymes involved in the formation and metabolism of this compound and investigate whether this compound itself interacts with or modulates other biochemical pathways beyond being a metabolic product, potentially uncovering novel mechanisms of action or biological effects.
Application in Biomedical Imaging and Probe Development
Benzoporphyrin derivatives, including forms related to this compound, have applications in biomedical imaging and serve as a basis for developing molecular probes. Photosensitizers like BPD are utilized in photodynamic therapy, a process that often involves imaging for diagnosis and treatment guidance. nih.govnih.govgoogle.com These compounds can act as near-infrared molecular probes, suitable for in vivo imaging applications due to their absorption and emission properties in the near-infrared region, which allows for deeper tissue penetration. nih.gov
Research efforts are focused on developing and utilizing such probes in various biomedical imaging modalities. nih.govuc.ptgatech.edu This includes the synthesis of imaging contrast and therapeutic agents and the development of functional and molecular probes for applications in areas such as neuroscience, cardiology, and oncology. uc.ptgatech.eduresearchgate.net The selective accumulation of BPD in atherosclerotic tissue, enhanced by pre-association with lipoproteins, highlights its potential for imaging diseased arteries. nih.gov The development of BPD-based probes leverages the intrinsic optical properties of the porphyrin structure, with modifications aimed at improving targeting, signal intensity, and specificity for particular biological targets or processes, thereby expanding their utility in diagnostic and research imaging.
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
The integration of multi-omics data offers a powerful approach to gain a comprehensive mechanistic understanding of the biological effects of compounds like this compound. Multi-omics involves combining data from different levels of biological organization, such as genomics, transcriptomics, proteomics, and metabolomics, from the same set of samples. nih.govnih.gov This integrated approach can provide insights into the complex interplay of biomolecules and help unravel the mechanisms underlying biological conditions or responses to external agents. nih.govnih.gov
By integrating multi-omics data, researchers can move beyond examining individual molecular components to understand how genetic variations, gene expression levels, protein profiles, and metabolic changes collectively contribute to the biological outcome. nih.govmdpi.comresearchgate.net This can be particularly valuable in understanding the full scope of a compound's effects, from its initial interactions at the molecular level to its broader impact on cellular and tissue function. While the provided search results did not detail specific multi-omics studies conducted on this compound, the general methodologies and tools for multi-omics data integration are well-established and increasingly applied in biological and disease research to identify novel pathways and mechanisms. nih.govnih.govmdpi.complos.org Applying these approaches to this compound research could provide a more holistic understanding of its interactions within biological systems, potentially revealing previously unknown effects and facilitating the identification of biomarkers or therapeutic targets.
Table 2: Overview of Multi-Omics Data Types
| Omics Level | Data Type |
| Genomics | DNA sequence, structural variations, CNVs |
| Epigenomics | DNA methylation, histone modifications |
| Transcriptomics | mRNA expression, non-coding RNA expression |
| Proteomics | Protein abundance, post-translational modifications |
| Metabolomics | Metabolite profiles |
Q & A
Q. What methodologies are recommended for assessing the photosensitizing efficacy of BPD-DA in preclinical tumor models?
- Methodological Answer : Preclinical evaluation typically involves in vivo models (e.g., mouse tumor systems) with controlled variables such as this compound dosage, light irradiation parameters, and tumor size. Separation techniques like high-performance liquid chromatography (HPLC) are critical for isolating pure this compound fractions, as impurities can skew efficacy results. For example, demonstrates that this compound’s radioactive count percentage decreases sharply across separation stages (e.g., from ~20% at Stage 1 to near 0% at Stage 5), highlighting the importance of rigorous purification protocols .
| Separation Stage | BPD-MA Radioactive Count (%) | This compound Radioactive Count (%) |
|---|---|---|
| 1 | ~40% | ~20% |
| 5 | ~10% | ~0% |
Q. How should researchers design experiments to compare this compound with structural analogs like BPD-MA?
- Answer : Controlled studies should standardize variables such as tumor model type, drug administration route (e.g., intravenous), and irradiation wavelength. Dose-response curves and pharmacokinetic (PK) profiling (e.g., tissue distribution via radioactive tracing) are essential. reveals that this compound exhibits lower radioactive retention than BPD-MA across separation stages, suggesting differences in stability or binding efficiency . Replicate experiments must include statistical validation (e.g., ANOVA for inter-group variability) to ensure robustness .
Q. What analytical techniques are optimal for quantifying this compound purity and stability in experimental settings?
- Answer : HPLC coupled with mass spectrometry (LC-MS) is widely used for purity assessment. Stability studies require accelerated degradation testing under varying pH, temperature, and light conditions. ’s data on separation stages underscores the need for multi-step validation to confirm compound integrity .
Advanced Research Questions
Q. How can conflicting data on this compound’s pharmacokinetic (PK) profiles across studies be reconciled?
- Answer : Discrepancies often arise from differences in in vivo models (e.g., murine vs. humanized systems) or analytical methods (e.g., radioactive tracing vs. fluorescence imaging). Researchers should employ meta-analysis frameworks to harmonize datasets, adjusting for variables like tumor vascularization and drug clearance rates. highlights the variability in this compound’s radioactive counts, suggesting methodological transparency (e.g., full disclosure of separation protocols) is critical for cross-study comparisons .
Q. What computational models effectively predict this compound’s tissue distribution using in vitro data?
- Answer : Physiologically based pharmacokinetic (PBPK) modeling integrates in vitro parameters (e.g., lipophilicity, protein binding) with organ-specific blood flow rates to simulate tissue uptake. Validation against in vivo PK data (e.g., from ) is essential. Tools like GastroPlus or PK-Sim are recommended for parameter optimization .
Q. What strategies address the low radioactive retention of this compound observed in late separation stages?
- Answer : The sharp decline in this compound’s radioactive counts (e.g., near 0% at Stage 5 in ) may indicate instability or metabolite formation. Strategies include:
- Chemical modification : Stabilizing the porphyrin core to reduce degradation.
- Nanocarrier encapsulation : Using liposomes or polymeric nanoparticles to enhance bioavailability.
- Analytical refinement : Implementing real-time monitoring (e.g., inline UV-Vis detection during HPLC) to track degradation pathways .
Q. How can researchers ensure reproducibility in this compound studies given variability in experimental protocols?
- Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles:
- Documentation : Detailed protocols for drug formulation, irradiation parameters, and separation techniques (e.g., as in ’s guidelines).
- Data sharing : Public repositories for raw HPLC traces, PK datasets, and tumor response metrics.
- Standardization : Cross-lab validation of key assays (e.g., photodynamic therapy efficacy) using reference materials .
Methodological Considerations
- Data Management : Follow institutional Data Management Plans (DMPs) to archive raw datasets, code, and metadata (e.g., as outlined in and ).
- Ethical Compliance : For in vivo studies, include IRB-approved protocols for animal welfare and data integrity (e.g., randomization, blinding) .
- Statistical Rigor : Use power analysis to determine sample sizes and multivariate regression to control confounding variables .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
